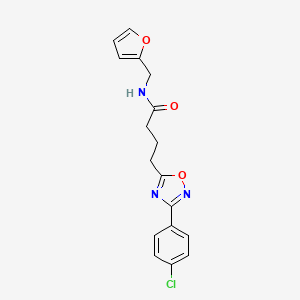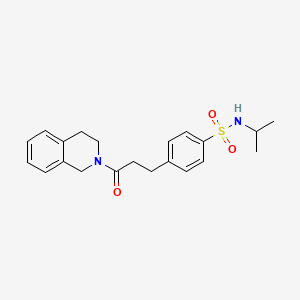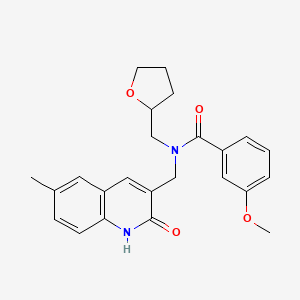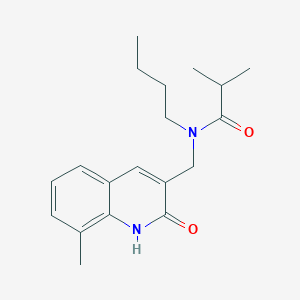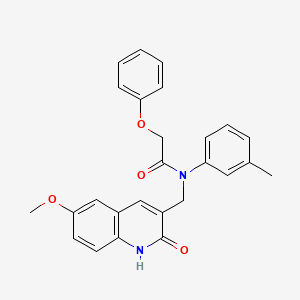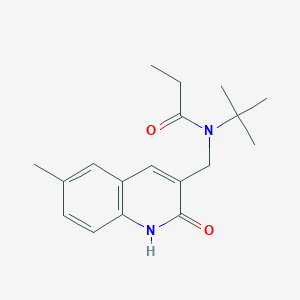![molecular formula C16H21F3N2O3S B7716628 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has gained significant attention in the scientific community due to its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide binds to the ATP-binding site of GSK-3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3, including the Wnt/β-catenin pathway and the insulin signaling pathway. Inhibition of GSK-3 by 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to have diverse effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to have diverse biochemical and physiological effects, depending on the cell type and context. In cancer cells, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to induce cell cycle arrest and apoptosis, and inhibit tumor growth. In adipocytes, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to enhance insulin sensitivity and promote glucose uptake. In neural stem cells, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to promote neural differentiation and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for GSK-3. It is also relatively easy to synthesize and purify. However, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure the specificity and safety of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in lab experiments.
Orientations Futures
There are several future directions for research on 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide. Another area of interest is the investigation of the potential therapeutic applications of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide and its downstream signaling pathways require further investigation to fully understand its diverse effects on cellular processes. Finally, the safety and efficacy of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in preclinical and clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzoic acid with N-cyclohexylmethanesulfonamide, followed by acetylation and amidation. The final product is obtained through crystallization and purification.
Applications De Recherche Scientifique
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit GSK-3, a key regulator of various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 by 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to have anti-tumor effects in various cancer cell lines, including ovarian, pancreatic, and prostate cancer. It has also been shown to enhance insulin sensitivity and promote glucose uptake in adipocytes, making it a potential treatment for diabetes. Additionally, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to promote neural differentiation and protect against neurodegeneration, making it a potential therapy for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c1-25(23,24)21(14-5-3-2-4-6-14)11-15(22)20-13-9-7-12(8-10-13)16(17,18)19/h7-10,14H,2-6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYJOZZZZKTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

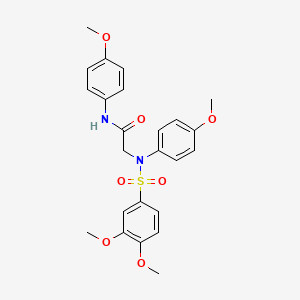

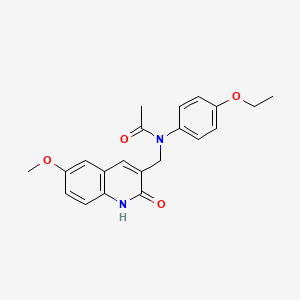

![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)

